molecular formula C32H60O16 B1193429 Propargyl-PEG14-acid

Propargyl-PEG14-acid

Cat. No. B1193429
M. Wt: 700.82
InChI Key: BRSGGLBMFLQWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG14-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Scientific Research Applications

Synthesis and Material Development

  • Development of Heterobifunctional PEG Derivatives : Propargyl-ended heterobifunctional PEG derivatives have been synthesized, showcasing efficiency in developing PEG-based bioconjugates for various biomedical applications (Lu & Zhong, 2010).

  • Synthesis of Amphiphilic PEG-Lipid Telechelics : Novel amphiphilic PEG-lipid telechelics incorporating natural fatty acids functionalized with a propargyl group have been developed. These demonstrate potential as drug carriers (Arshad, Saied, & Ullah, 2014).

Biomedical and Therapeutic Applications

  • Cobalt-Phosphine Complex for Biochemical Experiments : A cobalt-phosphine complex supported on PS-PEG beads, reacting with a propargyl carbamate tag, has been found useful in biochemical experiments. This showcases a potential for molecule immobilization and release in aqueous media (Egami et al., 2011).

  • Functionalization of Block Copolymers for Drug Delivery : Propargyl-PEG14-acid has been utilized in the functionalization of block copolymers like PEG-b-PCL. This has shown promise in enhancing thermal properties and potential in drug delivery systems (Yin et al., 2015).

  • Targeted Nano-complexes for Cancer Treatment : The development of targeted PEGylated chitosan nano-complexes for delivering therapeutic agents to prostate cancer cells illustrates the application of propargyl-PEG14-acid in cancer therapy (Zamanvaziri et al., 2023).

Advanced Polymer Synthesis

  • Preparation of Clickable Polymers for Versatile Applications : Synthesis of clickable polymers, incorporating propargyl groups, opens avenues for developing a wide range of functional materials with diverse applications (Babinot, Renard, & Langlois, 2010).

  • Synthesis of Block Copolymers via "Click" Chemistry : The synthesis of block copolymers including polyepichlorohydrin and polyethylene glycol via "click" chemistry, using propargyl PEG, demonstrates the versatility of propargyl-PEG14-acid in polymer science (Öztürk & Yörümez, 2019).

properties

Product Name

Propargyl-PEG14-acid

Molecular Formula

C32H60O16

Molecular Weight

700.82

IUPAC Name

Propargyl-PEG14-acid

InChI

InChI=1S/C32H60O16/c1-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28-47-30-31-48-29-27-46-25-23-44-21-19-42-17-15-40-13-11-38-9-7-36-5-3-32(33)34/h1H,3-31H2,(H,33,34)

InChI Key

BRSGGLBMFLQWPV-UHFFFAOYSA-N

SMILES

OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Propargyl-PEG14-acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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